molecular formula C9H9Br B14125349 [(1E)-1-Bromo-1-propen-1-yl]benzene CAS No. 31076-47-8

[(1E)-1-Bromo-1-propen-1-yl]benzene

Cat. No.: B14125349
CAS No.: 31076-47-8
M. Wt: 197.07 g/mol
InChI Key: ACBQEXKLZZDORL-XNWCZRBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1E)-1-Bromo-1-propen-1-yl]benzene is an organic compound with the molecular formula C9H9Br It is a derivative of benzene, where a bromine atom is attached to a propenyl group, which is then bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-1-Bromo-1-propen-1-yl]benzene typically involves the bromination of propenylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the propenyl group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1E)-1-Bromo-1-propen-1-yl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under atmospheric or elevated pressures.

Major Products Formed

    Substitution: Propenylphenol derivatives.

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Propenylbenzene or fully hydrogenated derivatives.

Scientific Research Applications

[(1E)-1-Bromo-1-propen-1-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1E)-1-Bromo-1-propen-1-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the propenyl group towards nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    [(1E)-1-Chloro-1-propen-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine.

    [(1E)-1-Iodo-1-propen-1-yl]benzene: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.

    [(1E)-1-Fluoro-1-propen-1-yl]benzene: Fluorine substitution leads to different reactivity patterns due to the high electronegativity of fluorine.

Uniqueness

[(1E)-1-Bromo-1-propen-1-yl]benzene is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for selective reactions that are not as easily achieved with other halogens. This makes it a valuable compound for targeted synthetic applications and research.

Properties

CAS No.

31076-47-8

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

[(E)-1-bromoprop-1-enyl]benzene

InChI

InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+

InChI Key

ACBQEXKLZZDORL-XNWCZRBMSA-N

Isomeric SMILES

C/C=C(\C1=CC=CC=C1)/Br

Canonical SMILES

CC=C(C1=CC=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.